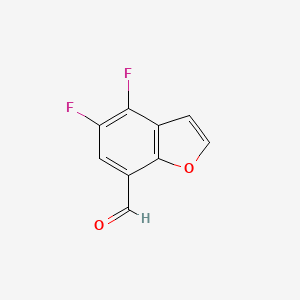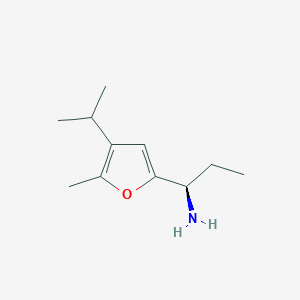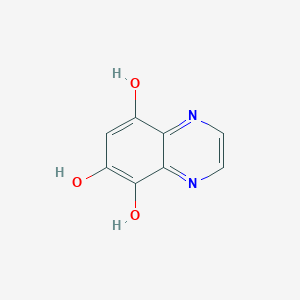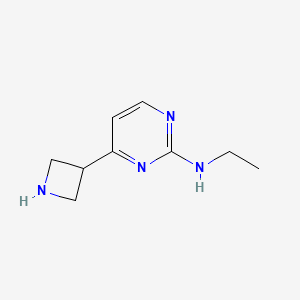
(S)-1-(Dimethyl(phenyl)silyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(Dimethyl(phenyl)silyl)ethanol is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group and two methyl groups, with an additional hydroxyl group attached to the silicon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Dimethyl(phenyl)silyl)ethanol typically involves the reaction of phenylsilane with acetaldehyde in the presence of a chiral catalyst. The reaction proceeds through a hydrosilylation mechanism, where the silicon-hydrogen bond adds across the carbon-oxygen double bond of acetaldehyde, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: (S)-1-(Dimethyl(phenyl)silyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form silanes or silanols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of silanes or silanols.
Substitution: Formation of halides or amines.
Aplicaciones Científicas De Investigación
(S)-1-(Dimethyl(phenyl)silyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (S)-1-(Dimethyl(phenyl)silyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the silicon atom can participate in unique bonding interactions, contributing to the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
(S)-1-(Dimethyl(phenyl)silyl)propanol: Similar structure but with an additional carbon atom in the alkyl chain.
(S)-1-(Dimethyl(phenyl)silyl)butanol: Similar structure but with two additional carbon atoms in the alkyl chain.
Uniqueness: (S)-1-(Dimethyl(phenyl)silyl)ethanol is unique due to its specific combination of a phenyl group, two methyl groups, and a hydroxyl group attached to the silicon atom. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Fórmula molecular |
C10H16OSi |
|---|---|
Peso molecular |
180.32 g/mol |
Nombre IUPAC |
(1S)-1-[dimethyl(phenyl)silyl]ethanol |
InChI |
InChI=1S/C10H16OSi/c1-9(11)12(2,3)10-7-5-4-6-8-10/h4-9,11H,1-3H3/t9-/m0/s1 |
Clave InChI |
WRLDXHUQYQWJKG-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](O)[Si](C)(C)C1=CC=CC=C1 |
SMILES canónico |
CC(O)[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid](/img/structure/B11911509.png)
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B11911510.png)


![5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione](/img/structure/B11911523.png)

![5,10-Dihydropyrazino[2,3-b]quinoxaline](/img/structure/B11911532.png)




![8-(Chloromethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11911571.png)

